Phenylalanylphenylalanine methyl ester
CAS No.: 13082-29-6
Cat. No.: VC20956419
Molecular Formula: C19H22N2O3
Molecular Weight: 326.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13082-29-6 |
|---|---|
| Molecular Formula | C19H22N2O3 |
| Molecular Weight | 326.4 g/mol |
| IUPAC Name | methyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoate |
| Standard InChI | InChI=1S/C19H22N2O3/c1-24-19(23)17(13-15-10-6-3-7-11-15)21-18(22)16(20)12-14-8-4-2-5-9-14/h2-11,16-17H,12-13,20H2,1H3,(H,21,22)/t16-,17-/m0/s1 |
| Standard InChI Key | FBKRSZZALAQRNH-IRXDYDNUSA-N |
| Isomeric SMILES | COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N |
| SMILES | COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N |
| Canonical SMILES | COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N |
Introduction
Chemical Identity and Structural Characteristics
Phenylalanylphenylalanine methyl ester (PPME) is a dipeptide derivative composed of two phenylalanine amino acid residues linked through a peptide bond, with the carboxylic acid terminus modified as a methyl ester. This compound features two phenyl rings as side chains, contributing to its distinctive physicochemical properties and potential biological activities. The structure maintains the stereochemistry of the parent amino acids, with both phenylalanine residues typically existing in the L-configuration, making it a chiral molecule with defined stereochemistry .
The molecular structure includes two aromatic rings connected to the peptide backbone, creating a compound with both hydrophobic characteristics from the aromatic regions and polar characteristics from the peptide bond and ester group. This amphipathic nature influences its solubility profile and potential interactions with biological systems .
Nomenclature and Identification
Phenylalanylphenylalanine methyl ester is recognized through various systematic and trivial naming conventions in scientific literature and chemical databases. The compound has been cataloged with several identifiers that facilitate its proper identification and referencing in research contexts .
Table 1: Identification Parameters for Phenylalanylphenylalanine Methyl Ester
Physicochemical Properties
The physical and chemical properties of phenylalanylphenylalanine methyl ester influence its behavior in various experimental conditions and biological systems. Understanding these properties is essential for predicting its interactions, solubility, and potential applications in research and pharmaceutical development.
Molecular and Structural Properties
Phenylalanylphenylalanine methyl ester possesses a well-defined molecular structure with specific atomic arrangement that dictates its three-dimensional configuration and subsequent interactions with other molecules or biological systems .
Table 2: Molecular Properties of Phenylalanylphenylalanine Methyl Ester
Structural Conformations
Phenylalanylphenylalanine methyl ester can adopt multiple conformations due to rotational freedom around several bonds in its structure. These conformational possibilities contribute to its spatial arrangement and potential binding interactions with biological targets. The presence of two phenyl rings introduces steric considerations that may influence preferred conformational states in various environments .
The three-dimensional structure of the molecule is influenced by:
-
The stereochemistry at both alpha-carbon positions (typically S-configuration in natural L-amino acids)
-
The planar peptide bond between the two phenylalanine residues
-
The orientation of the two phenyl side chains
-
The methyl ester group positioning
These structural elements collectively determine the compound's molecular recognition properties and potential biological activity profiles .
Synthesis and Preparation Methods
The synthesis of phenylalanylphenylalanine methyl ester typically involves peptide coupling strategies common in organic and peptide chemistry. Several approaches have been documented for preparing this dipeptide methyl ester with high purity and defined stereochemistry.
Standard Synthetic Routes
The most common synthetic pathway for phenylalanylphenylalanine methyl ester involves the coupling of suitably protected phenylalanine derivatives, followed by selective deprotection steps. This typically utilizes L-phenylalanine methyl ester hydrochloride as a key starting material .
A typical synthetic route involves:
-
Protection of the amino group of the first phenylalanine
-
Activation of the carboxylic acid group of the protected phenylalanine
-
Coupling with L-phenylalanine methyl ester hydrochloride
-
Selective deprotection to obtain the final dipeptide methyl ester
The preparation often requires careful control of reaction conditions to prevent racemization at the stereocenters and to ensure high coupling efficiency .
Alternative Synthesis Approaches
Alternative methods for synthesizing phenylalanylphenylalanine methyl ester may employ solid-phase peptide synthesis techniques, enzymatic approaches, or microwave-assisted coupling reactions to improve yields or reaction efficiency. These methods can offer advantages in terms of reduced reaction times, higher stereoselectivity, or simplified purification procedures .
The selection of an appropriate synthetic method typically depends on factors such as:
-
Required scale of production
-
Desired stereochemical purity
-
Available starting materials and reagents
-
Equipment and expertise considerations
The final product's purity and stereochemical integrity are critical considerations, particularly for applications in biological research or pharmaceutical development .
Biological Activities and Research Applications
Phenylalanylphenylalanine methyl ester exhibits several biological properties that have attracted interest in various research domains. Its structural features contribute to specific interactions with biological systems that may have implications for both basic research and potential therapeutic applications.
Pharmacological Properties
The pharmacological profile of phenylalanylphenylalanine methyl ester is characterized by several properties relevant to its potential applications in biomedical research.
The compound demonstrates:
-
High gastrointestinal absorption potential, likely facilitated by peptide transporters
-
Blood-brain barrier permeability, making it relevant for neuropharmacological studies
-
Moderate lipophilicity that contributes to its membrane permeation capabilities
-
Potential for ester hydrolysis in vivo, which can release free phenylalanine residues
These properties suggest potential applications in drug delivery systems or as a scaffold for developing peptide-based therapeutic agents.
Research Applications
Phenylalanylphenylalanine methyl ester has found applications in various areas of biochemical and pharmaceutical research.
Table 3: Research Applications of Phenylalanylphenylalanine Methyl Ester
| Application Area | Description |
|---|---|
| Peptide Synthesis | Serves as a building block or intermediate in the synthesis of larger peptides |
| Drug Delivery | Functions as a carrier or prodrug system that can release active components through enzymatic hydrolysis |
| Biochemical Research | Used in studies investigating peptide transport, metabolism, and enzyme specificity |
| Structure-Activity Relationship Studies | Employed in studies examining the effects of structural modifications on biological activity |
| The compound's well-defined structure and properties make it valuable for studies requiring precise molecular entities with specific stereochemical configurations. |
Current Research and Future Perspectives
Recent research involving phenylalanylphenylalanine methyl ester continues to expand our understanding of its potential applications and biological significance. Despite limited specific studies dedicated exclusively to this compound, emerging research suggests several promising directions for future investigation.
Neurodegenerative Disease Research
Preliminary studies have indicated potential relevance of phenylalanylphenylalanine methyl ester in neurodegenerative disease research, particularly in the context of Alzheimer's disease. Its ability to cross the blood-brain barrier makes it an interesting candidate for developing brain-targeted therapeutic approaches. Further research is needed to elucidate specific mechanisms and interactions with relevant biological targets in neurodegenerative pathways.
Peptide Self-Assembly Studies
The structural features of phenylalanylphenylalanine methyl ester, particularly its aromatic side chains, make it an interesting candidate for studies on peptide self-assembly and supramolecular chemistry. These investigations could lead to applications in materials science, drug delivery systems, or nanotechnology.
The compound's potential to form ordered structures through non-covalent interactions, including π-π stacking between aromatic rings, hydrogen bonding, and hydrophobic interactions, represents an active area for future research and development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume